molecular formula C11H14ClNO2 B245080 N-(3-chloro-4-methoxyphenyl)butanamide

N-(3-chloro-4-methoxyphenyl)butanamide

Cat. No. B245080
M. Wt: 227.69 g/mol
InChI Key: YARUWRVNNXPHIJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)butanamide, also known as Clomethiazole, is a synthetic compound that belongs to the family of thiazole derivatives. It was first synthesized in 1951 and has since been used for various scientific research applications. Clomethiazole has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)butanamidee is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. N-(3-chloro-4-methoxyphenyl)butanamidee has been found to enhance the activity of GABA, leading to a decrease in neuronal activity and subsequent sedative effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity and subsequent sedative effects. Additionally, N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess antioxidant properties, which may be beneficial in the treatment of certain conditions such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)butanamidee has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been extensively studied, and its effects are well-documented. However, N-(3-chloro-4-methoxyphenyl)butanamidee also has some limitations. Its exact mechanism of action is not fully understood, and it may have potential side effects that need to be further studied.

Future Directions

There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)butanamidee. It may be useful in the treatment of conditions such as Alzheimer's disease, where its antioxidant properties may be beneficial. Additionally, further studies may be conducted to better understand its mechanism of action and potential side effects. N-(3-chloro-4-methoxyphenyl)butanamidee may also be studied for its potential use in the treatment of other conditions such as depression and post-traumatic stress disorder. Overall, N-(3-chloro-4-methoxyphenyl)butanamidee has promising potential for further research and development.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)butanamidee involves the reaction of 3-chloro-4-methoxybenzaldehyde with 1,4-butandiol, followed by the addition of thiosemicarbazide and subsequent cyclization. The resulting compound is then treated with hydrochloric acid to yield N-(3-chloro-4-methoxyphenyl)butanamidee.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)butanamidee has been extensively studied for its potential therapeutic effects on various conditions such as epilepsy, anxiety, and alcohol withdrawal syndrome. It has been found to possess anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of these conditions.

properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)butanamide

InChI

InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-8-5-6-10(15-2)9(12)7-8/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

YARUWRVNNXPHIJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)OC)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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